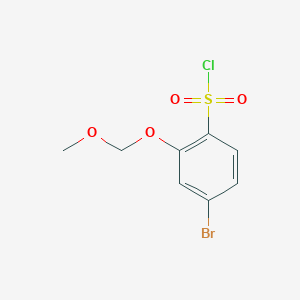

![molecular formula C19H13F3N6OS B2430715 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 868969-88-4](/img/structure/B2430715.png)

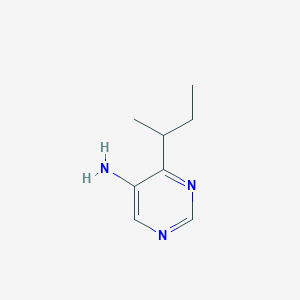

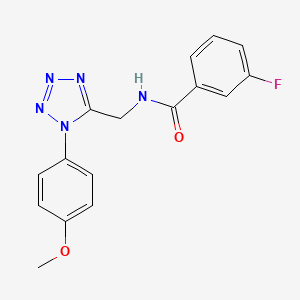

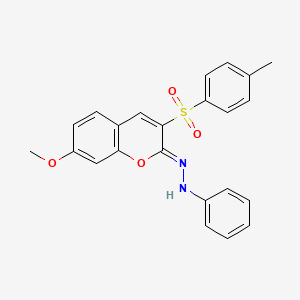

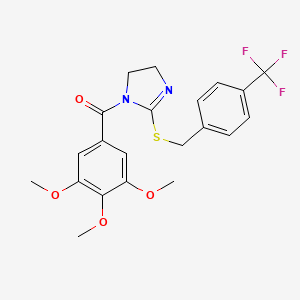

2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves a one-pot synthesis of substituted [1,2,4]triazolo [4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is mild, efficient, and operationally simple, providing facile access to synthetically and biologically important triazolopyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available .Wissenschaftliche Forschungsanwendungen

c-Met Kinase Inhibition

The compound has shown promising potential as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase involved in cell growth, survival, and metastasis. In a study, compound 22i exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

Triazolo[4,3-a]pyrazine Scaffold

The [1,2,4]triazolo[4,3-a]pyrazine scaffold, present in this compound, can serve as a template for designing new inhibitors. Researchers have used this scaffold to enhance the activity of other compounds, such as LSD1 inhibitors .

Energetic Materials

The fused-triazole backbone in this compound has been investigated for its potential as a building block for very thermally stable energetic materials . Further research could explore its applications in propellants, explosives, or other high-energy systems.

Atom-Economic Synthesis

The compound’s synthesis involves a mild, efficient, and atom-economic one-pot method. This functional group-tolerant approach provides facile access to synthetically important triazolopyridine derivatives .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines , which have been found to exhibit a wide range of biological activities.

Mode of Action

Compounds with similar structures have been found to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . The presence of the pyridine and triazole rings in the compound may allow it to form these interactions with its target.

Biochemical Pathways

Other [1,2,4]triazolo[4,3-a]pyridines have been found to inhibit the c-met kinase , which plays a crucial role in cell growth, survival, and migration. If this compound acts similarly, it could potentially affect these cellular processes.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which may enhance its ability to cross cell membranes and improve its bioavailability .

Result of Action

If it acts as a c-met kinase inhibitor like other [1,2,4]triazolo[4,3-a]pyridines , it could potentially inhibit cell growth and migration, leading to anti-tumor activity.

Eigenschaften

IUPAC Name |

2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N6OS/c20-19(21,22)13-3-1-2-4-14(13)24-16(29)11-30-17-6-5-15-25-26-18(28(15)27-17)12-7-9-23-10-8-12/h1-10H,11H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHMVBYEHMKCJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-Methylsulfonylphenyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2430637.png)

![5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2430638.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide](/img/structure/B2430641.png)

![1-(Benzenesulfonyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2430647.png)

![Tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate](/img/structure/B2430649.png)